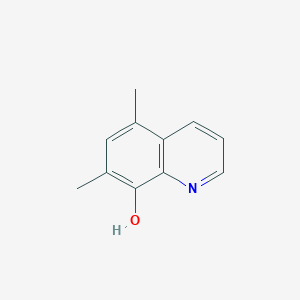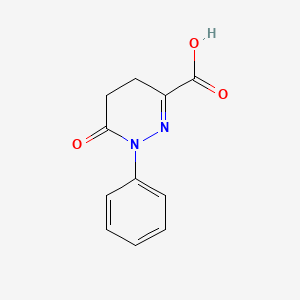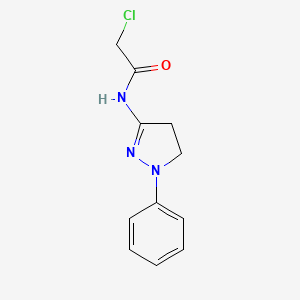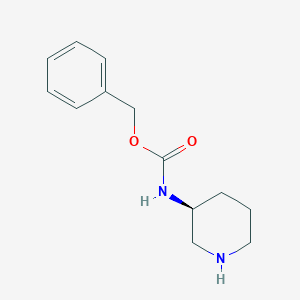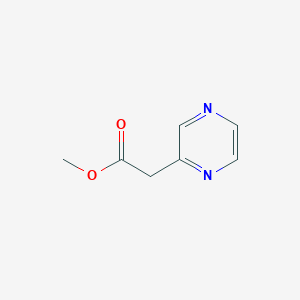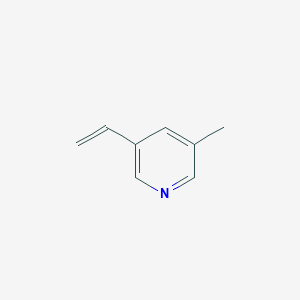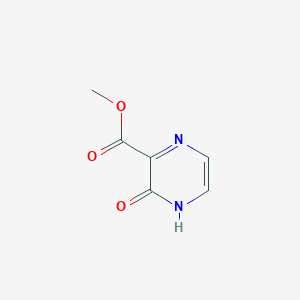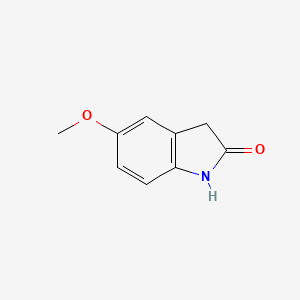![molecular formula C13H18O3 B1300935 4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS No. 87411-32-3](/img/structure/B1300935.png)
4-[4-(Propan-2-yl)phenoxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid was achieved through a series of reactions including condensation, Diels-Alder reaction, and reduction, each step yielding characterized intermediates . Similarly, the synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid was accomplished through a five-step process starting from phenol, involving etherification, chlorosulfonation, reduction, nucleophilic C-S coupling, and hydrolyzation, achieving a 66% overall yield . The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid also involved multiple steps, starting from 2-(4-hydroxyphenyl)acetic acid and proceeding through condensation, reaction with acetone, chloroform, and NaOH, with an overall yield of about 38% . These methods provide a framework that could potentially be adapted for the synthesis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. In the synthesis of the cyclohexenyl ketone derivative, the intermediates were studied and characterized, likely through spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The target compound in the synthesis of the pyrrolidinyl derivative was confirmed using IR, 1H NMR, and MS, which are standard techniques for determining molecular structures . These methods would be applicable for analyzing the molecular structure of 4-[4-(Propan-2-yl)phenoxy]butanoic acid once synthesized.
Chemical Reactions Analysis
The papers describe various chemical reactions that are key to the synthesis of the compounds. For example, the Diels-Alder reaction is a cycloaddition reaction that forms a cyclohexene ring, which is a crucial step in the synthesis of the cyclohexenyl derivative . The chlorosulfonation and subsequent nucleophilic C-S coupling are essential for introducing the sulfonyl group in the synthesis of the dodecyloxyphenyl derivative . These reactions highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations, which would be relevant for synthesizing 4-[4-(Propan-2-yl)phenoxy]butanoic acid.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, they do provide information on the properties of similar compounds. The overall yields, purity, and characterization of intermediates and final products are indicative of the physical and chemical properties that can be expected for the compound of interest. For example, the high purity of the synthesized dodecyloxyphenyl derivative suggests that the synthetic route is effective in minimizing impurities . The characterization of intermediates and final products in these syntheses provides a basis for understanding the physical and chemical behavior of structurally related compounds .
Aplicaciones Científicas De Investigación
Sorption and Environmental Impact
4-[4-(Propan-2-yl)phenoxy]butanoic acid, due to its structural similarity with phenoxy herbicides, is relevant in studies focusing on the sorption behaviors of such compounds in the environment. Research indicates that the sorption of phenoxy herbicides, including compounds structurally related to 4-[4-(Propan-2-yl)phenoxy]butanoic acid, can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. These findings highlight the significant roles of soil organic matter and iron oxides as sorbents for phenoxy herbicides, suggesting potential environmental pathways and behaviors for 4-[4-(Propan-2-yl)phenoxy]butanoic acid and similar compounds (Werner, Garratt, & Pigott, 2012).
Transformation in Aquatic Environments
The behavior of phenoxy acids in water, including their transformation and removal, has been extensively studied. These compounds, including those structurally related to 4-[4-(Propan-2-yl)phenoxy]butanoic acid, are highly soluble in water and weakly absorbed in soil, making them highly mobile and able to be transported to surface and groundwater. In aquatic environments, the concentrations of phenoxy acids can be effectively lowered by hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. This information is crucial for understanding the environmental fate of 4-[4-(Propan-2-yl)phenoxy]butanoic acid and similar substances (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry generates wastewater containing a range of toxic pollutants, including phenoxy acids similar to 4-[4-(Propan-2-yl)phenoxy]butanoic acid. These compounds can enter natural water sources if not adequately removed in wastewater treatment plants. Biological processes, such as membrane bioreactors, and granular activated carbon have shown to selectively remove these pesticides, potentially creating high-quality effluent. This highlights the importance of effective treatment processes for the removal of 4-[4-(Propan-2-yl)phenoxy]butanoic acid and similar compounds from industrial wastewater (Goodwin, Carra, Campo, & Soares, 2018).
Propiedades
IUPAC Name |
4-(4-propan-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKUQYUFZKYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364483 |
Source


|
| Record name | 4-[4-(propan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Propan-2-yl)phenoxy]butanoic acid | |
CAS RN |
87411-32-3 |
Source


|
| Record name | 4-[4-(propan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

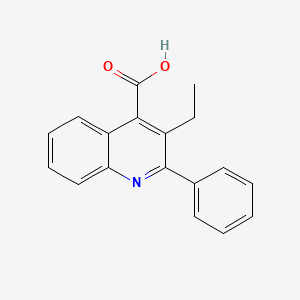
![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)
![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
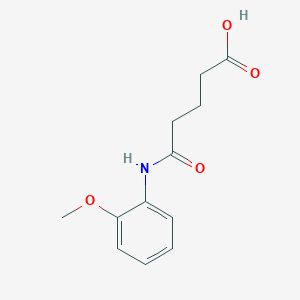
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
